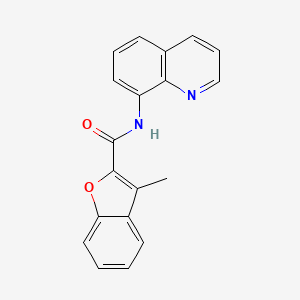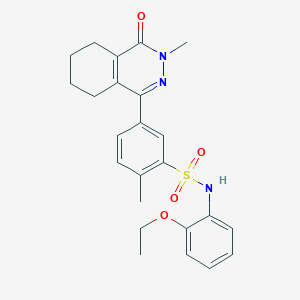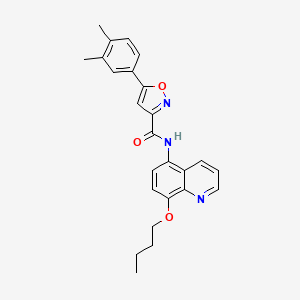
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core, a quinoline moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves the functionalization of a benzofuran derivative with a quinoline moiety. One common method involves the use of iron-catalyzed C-H bond functionalization. For instance, a reaction between 3-methyl-N-(quinolin-8-yl)benzamide and phenylboronic acid pinacol ester in the presence of butyllithium in hexane at low temperatures (around -78°C) can yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. Catalysts and reagents would be chosen based on their availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran or quinoline moieties.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(quinolin-8-yl)benzamide: Similar structure but lacks the benzofuran moiety.
4’-methyl-2’-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester: Contains a biphenyl core instead of benzofuran.
Uniqueness
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-methyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-14-8-2-3-10-16(14)23-18(12)19(22)21-15-9-4-6-13-7-5-11-20-17(13)15/h2-11H,1H3,(H,21,22) |
InChI Key |
XPYWTSCZOGHFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11308699.png)

![N-(2-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308711.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11308715.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308724.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11308737.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308748.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308753.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11308761.png)
![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B11308762.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11308769.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11308771.png)
![N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11308778.png)
